Cas no 899217-86-8 (2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide)

2-(4-Benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide is a specialized organic compound featuring a tetrahydropyrazine-dione core functionalized with a benzyl group and an acetamide moiety linked to a 4-chlorophenyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The presence of the dioxotetrahydropyrazine scaffold may confer stability and reactivity, while the chlorophenyl group could enhance binding affinity in target interactions. Its well-defined molecular architecture makes it suitable for research applications, including the development of enzyme inhibitors or receptor modulators. The compound’s purity and synthetic reproducibility are critical for consistent experimental outcomes in pharmacological or biochemical studies.
2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide structure
899217-86-8 structure
Product Name:2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide
CAS No:899217-86-8
MF:C19H18ClN3O3
MW:371.817523479462
CID:6595751
PubChem ID:156591796
Update Time:2025-06-12

2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide
    • 2-(4-benzyl-2,3-dioxopiperazin-1-yl)-N-(4-chlorophenyl)acetamide
    • 899217-86-8
    • Inchi: 1S/C19H18ClN3O3/c20-15-6-8-16(9-7-15)21-17(24)13-23-11-10-22(18(25)19(23)26)12-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,21,24)
    • InChI Key: JUPSTZAJCNVEQK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)NC(CN1C(C(N(CC2C=CC=CC=2)CC1)=O)=O)=O

Computed Properties

  • Exact Mass: 371.1036691g/mol
  • Monoisotopic Mass: 371.1036691g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 528
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 69.7Ų

2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide Pricemore >>

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2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide Related Literature

Additional information on 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide

Introduction to 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide (CAS No. 899217-86-8)

2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. With a CAS number of 899217-86-8, this compound represents a fascinating intersection of heterocyclic chemistry and medicinal chemistry, offering a promising scaffold for the development of novel therapeutic agents.

The molecular structure of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide features a pyrazine ring system that has been functionalized with various substituents. The presence of a 4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl moiety introduces a significant level of complexity to the molecule, which can influence its interactions with biological targets. This moiety is particularly noteworthy as it combines elements of both oxygen-rich and nitrogen-rich heterocycles, making it an intriguing candidate for further exploration in drug discovery.

The N-(4-chlorophenyl)acetamide portion of the compound adds another layer of functionality, introducing a chlorophenyl group that is known to modulate the electronic properties and binding affinity of molecules. This combination of structural features suggests that 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide may exhibit a range of biological activities depending on the specific context of its application.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting various enzymatic and protein pathways involved in human disease. The pyrazine ring system is a common motif in many bioactive compounds due to its ability to engage in multiple types of non-covalent interactions with biological targets. The 4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl group in particular has been studied for its potential role in modulating enzyme activity and receptor binding.

One area where this compound shows promise is in the inhibition of kinases and other enzymes involved in signal transduction pathways. Kinases are critical regulators of cellular processes and are often implicated in the pathogenesis of cancer and inflammatory diseases. The unique structural features of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide make it a potential lead compound for the development of kinase inhibitors. Several recent studies have highlighted the importance of kinase inhibition in therapeutic strategies for these diseases.

Furthermore, the N-(4-chlorophenyl)acetamide moiety has been shown to enhance the solubility and bioavailability of small molecules when incorporated into drug candidates. This property is particularly valuable in pharmaceutical development as it can improve the pharmacokinetic profile of a compound. The combination of these structural features makes 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide an attractive candidate for further optimization as a therapeutic agent.

Recent advances in computational chemistry have also contributed to our understanding of how this compound interacts with biological targets. Molecular docking studies have been used to predict binding affinities and identify potential binding sites on target proteins. These studies have provided valuable insights into how modifications to the structure can enhance binding affinity and selectivity.

The synthesis of 2-(4-benzyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-chlorophenyl)acetamide presents an interesting challenge due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to access such molecules with high purity and yield. These advancements have opened up new possibilities for exploring the biological activities of this compound and related derivatives.

In conclusion, 899217 86 8 represents a structurally intriguing molecule with potential applications in pharmaceutical research. Its unique combination of functional groups makes it a promising scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic strategies for this compound, its importance in medicinal chemistry is likely to grow.

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